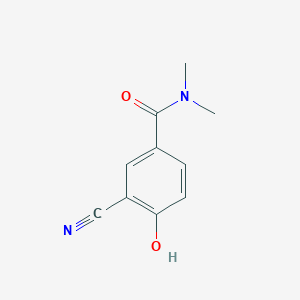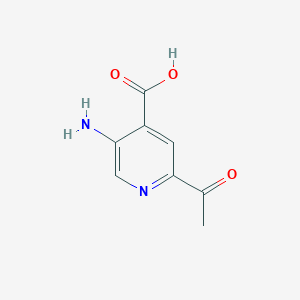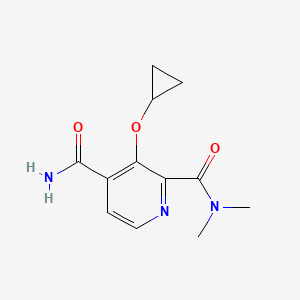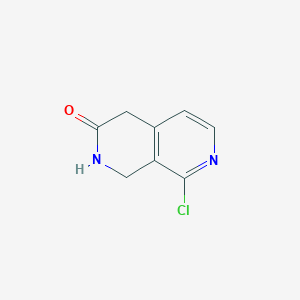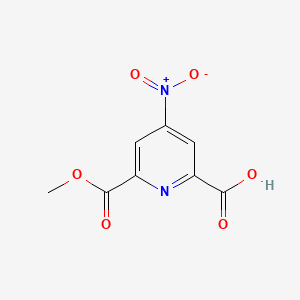
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methoxy group at the 6th position and an aminoethyl group at the 2nd position on the isonicotinic acid methyl ester backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is esterified to form methyl isonicotinate.
Methoxylation: The methyl isonicotinate is then subjected to methoxylation at the 6th position using methanol and a suitable catalyst.
Aminoethylation: The final step involves the introduction of the aminoethyl group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-substituted derivatives.
科学研究应用
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the methoxy group at the 6th position.
Methyl 6-methoxyisonicotinate: Lacks the aminoethyl group at the 2nd position.
2-(2-aminoethyl)-6-methoxyisonicotinic acid: The carboxylic acid derivative.
Uniqueness
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in its analogs.
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
methyl 2-(2-aminoethyl)-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-6-7(10(13)15-2)5-8(12-9)3-4-11/h5-6H,3-4,11H2,1-2H3 |
InChI 键 |
KGZNPKLEUUFSMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)CCN)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



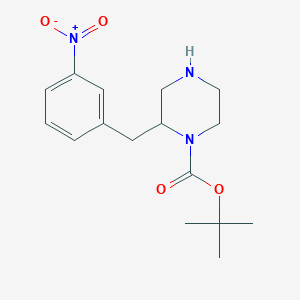
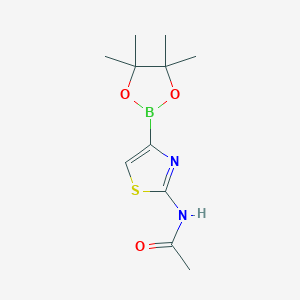
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
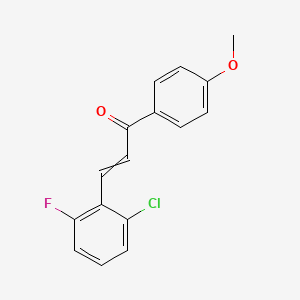
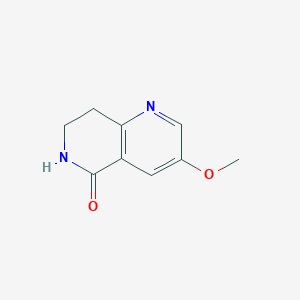

![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
